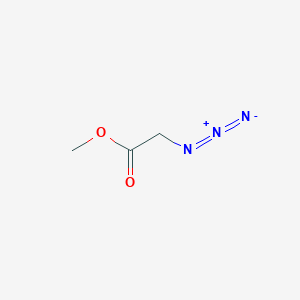

Methyl 2-azidoacetate

Descripción general

Descripción

Methyl 2-azidoacetate is an organic compound with the molecular formula C3H5N3O2. It is widely used as a precursor in the synthesis of triazole derivatives via alkyne-azide click chemistry. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-azidoacetate can be synthesized through the reaction of methyl bromoacetate with sodium azide. The reaction is typically carried out in methanol, with the sodium azide being added as a slurry in water. The mixture is then heated to reflux for about two hours. After cooling, the product is extracted using diethyl ether and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials like methyl bromoacetate and sodium azide make it feasible for industrial production.

Análisis De Reacciones Químicas

CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) Reactions

Methyl 2-azidoacetate participates in CuAAC reactions, a type of click chemistry, with alkynes to form 1,2,3-triazoles .

-

The reaction kinetics depend on copper concentration. At non-catalytic copper concentrations, the reaction rate exhibits a first-order dependence on both azide and alkyne concentrations. When copper is at catalytic concentrations, the reaction rate shows a roughly zero-order dependence on azide and alkyne concentration .

-

The mechanism may involve a dinuclear copper intermediate, especially at catalytic copper concentrations .

Example Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 1-dodecyne | This compound | Copper(II) sulfate pentahydrate, Irgacure-819 | DMF, 405 nm irradiation | 1,2,3-triazole derivative |

Schmidt Reaction

In the Schmidt reaction, this compound (as an azide) reacts with a carbonyl derivative (aldehyde, ketone, or carboxylic acid) under acidic conditions .

-

With carboxylic acids, the reaction is closely related to the Curtius rearrangement, involving the formation of an acyl azide intermediate .

-

With ketones, the carbonyl group is activated by protonation for nucleophilic addition by the azide .

Reactions with Thiocarbonyl Compounds

This compound reacts with thiocarbonyl compounds to yield imine derivatives of methyl glycinate .

-

The reaction proceeds at elevated temperatures (e.g., 80°C) .

-

The reaction mechanism involves intermediate thiocarbonyl-S-sulfides and thiocarbonyl-S-imides .

Example Reaction

Reaction of methyl azidoacetate with thioketones at 80°C yields imine derivatives of methyl glycinate .

Other Reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor in Click Chemistry

Methyl 2-azidoacetate is primarily utilized in alkyne-azide click chemistry, a powerful method for synthesizing triazole derivatives. This reaction is characterized by its efficiency and selectivity, allowing for the formation of complex molecular structures from simple starting materials. It has been shown to facilitate the synthesis of 1,4-disubstituted triazoles, which are important in pharmaceuticals and materials science .

2. Synthesis of Heterocyclic Compounds

The compound serves as a key building block in the synthesis of various heterocyclic compounds. For example, it has been employed to create coumarin-triazole derivatives that exhibit potential antiplasmodial activity. Additionally, it plays a role in producing vinyl- and aryl-containing triazoles that have diverse biological activities, including antimicrobial and anti-inflammatory properties .

3. Development of Functionalized Materials

this compound is also used in the production of functionalized materials such as boron dipyrromethene (BODIPY) donors for organic tandem solar cells. These materials benefit from the compound's ability to participate in selective reactions that yield high-performance photonic devices .

Biological Applications

1. Antiplasmodial Agents

Research has demonstrated that derivatives synthesized from this compound can act as potential antiplasmodial agents. The coumarin-triazole derivatives mentioned earlier have shown promise against malaria parasites, making them candidates for further development as therapeutic agents .

2. Histone Deacetylase Inhibitors

this compound has been involved in synthesizing histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. These inhibitors can potentially enhance the efficacy of existing cancer treatments by modifying epigenetic markers .

Case Studies

Case Study 1: Synthesis of Triazole Derivatives

In a study published by Reddy et al., this compound was used to synthesize various triazole derivatives via a metal-free organocatalytic reaction. The resulting compounds exhibited significant biological activities, including inhibition of α-glycosidase and antimicrobial effects against several pathogens .

Case Study 2: Development of Radiolabeled Compounds

A study focused on the synthesis and biodistribution of radiolabeled triazole compounds utilized this compound as a precursor. The thermal click reaction facilitated the formation of these compounds, which were then evaluated for their potential use in imaging applications within medical diagnostics .

Mecanismo De Acción

The primary mechanism of action for methyl 2-azidoacetate involves its role as a precursor in click chemistry. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis. The molecular targets and pathways involved are primarily related to the formation of stable triazole derivatives .

Comparación Con Compuestos Similares

- Ethyl 2-azidoacetate

- Benzyl azide

- 3-Azido-1-propanol

Comparison: Methyl 2-azidoacetate is unique due to its specific reactivity in click chemistry and its versatility in synthesizing various heterocyclic compounds. Compared to similar compounds like ethyl 2-azidoacetate and benzyl azide, this compound offers distinct advantages in terms of reaction conditions and product specificity .

Actividad Biológica

Methyl 2-azidoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential.

Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of methyl acetate with azide sources under basic conditions. For example, one study reported the synthesis of this compound with a yield of approximately 79% when combined with appropriate azides . Characterization typically involves spectroscopic techniques such as NMR and IR to confirm the structure and purity of the compound.

This compound exhibits biological activity primarily through its ability to interact with biological macromolecules. The azide functional group can participate in click chemistry reactions, which are valuable for bioconjugation and labeling studies. Furthermore, the compound's hydrophobic character plays a crucial role in its biological interactions, influencing its binding affinity to various targets .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. For instance, one study demonstrated that this compound reduced cell viability in MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma) cell lines by approximately 25% at certain concentrations . These findings suggest that this compound has potential as an anticancer agent.

| Cell Line | % Viability Reduction | Concentration (µM) |

|---|---|---|

| MDA-MB-231 | 25% | 10 |

| SH-SY5Y | 33% | 10 |

| MRC-5 (normal cells) | Non-toxic | N/A |

Case Studies

- Breast Cancer Research : In a study focusing on breast cancer treatment, this compound was assessed for its ability to enhance the efficacy of other chemotherapeutic agents. The combination treatment showed increased cytotoxic effects compared to single-agent therapies, indicating a potential role in combination therapy strategies .

- Neuroblastoma Treatment : Another investigation into neuroblastoma revealed that this compound could sensitize cancer cells to existing therapies. The compound's ability to disrupt cellular processes was linked to its structural properties, making it a candidate for further development in neuroblastoma treatment protocols .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is critical for understanding its therapeutic application. Studies using animal models have shown that after administration, the compound exhibits significant uptake in tumor tissues while being rapidly cleared from normal tissues. This selective accumulation suggests favorable biodistribution characteristics for targeted cancer therapy .

Propiedades

IUPAC Name |

methyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYCUKSOYJWGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398587 | |

| Record name | Methyl 2-azidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-92-8 | |

| Record name | Methyl 2-azidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1816-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.